molecular formula C15H15NOS B14004331 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one CAS No. 53598-94-0

4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one

Cat. No.: B14004331
CAS No.: 53598-94-0
M. Wt: 257.4 g/mol
InChI Key: YTRZAWLGOLYXTF-UHFFFAOYSA-N
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Description

4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is an azetidinone derivative featuring a naphthalene-sulfanyl methyl group attached to the 4-position of the azetidinone ring. This compound holds potential pharmaceutical applications due to its structural similarity to other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with a naphthalen-2-ylsulfanyl methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It holds potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The naphthalene-sulfanyl methyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one: Similar structure but with a phenyl group instead of a naphthalene group.

    4-Methyl-4-(benzylsulfanylmethyl)azetidin-2-one: Similar structure but with a benzyl group instead of a naphthalene group.

Uniqueness

4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is unique due to the presence of the naphthalene-sulfanyl methyl group, which may confer distinct pharmacological properties compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .

Properties

CAS No.

53598-94-0

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

4-methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one

InChI

InChI=1S/C15H15NOS/c1-15(9-14(17)16-15)10-18-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,16,17)

InChI Key

YTRZAWLGOLYXTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N1)CSC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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